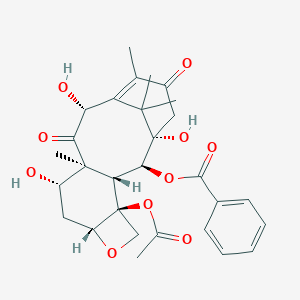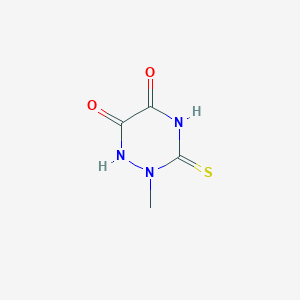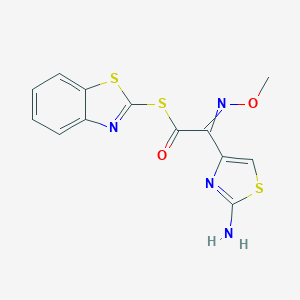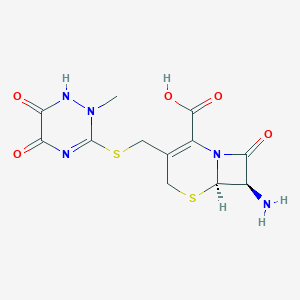
10-desacetil-13-oxobaccatina III
Descripción general
Descripción
10-deacetyl-13-oxobaccatin III is a novel stable derivative of 10-Deacetylbaccatin III with antitumor and antimitotic activity . It is a white or off-white crystalline powder .
Synthesis Analysis
Baccatin III is an important precursor for the synthesis of the clinically important anticancer drug Taxol. A key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . The crucial steps in the synthesis of 10-deacetyl-13-oxobaccatin III include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .Molecular Structure Analysis
The molecular formula of 10-deacetyl-13-oxobaccatin III is C29H34O10 . The molecular weight is 542.57 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 10-deacetyl-13-oxobaccatin III include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .Physical And Chemical Properties Analysis
10-deacetyl-13-oxobaccatin III is a white or off-white crystalline powder . It is slightly soluble in chloroform, DMSO, and methanol .Aplicaciones Científicas De Investigación
Precursor en la Biosíntesis de Paclitaxel
La 10-desacetil-13-oxobaccatina III es un precursor crucial en la vía de biosíntesis del paclitaxel . El paclitaxel es reconocido mundialmente como uno de los agentes quimioterapéuticos contra el cáncer más efectivos y se ha utilizado ampliamente en el tratamiento clínico del cáncer de mama, cáncer de pulmón y cánceres colorrectales .
Fuente para la Producción de Baccatina III
La this compound (10-DAB) se puede usar como sustrato para la síntesis química de la Baccatina III . La Baccatina III es otro precursor importante en la vía de biosíntesis del paclitaxel .
Biotransformación en Cepas Microbianas
La expresión heteróloga de la 10-desacetilbaccatina III-10-O-acetiltransferasa (TcDBAT) en cepas microbianas para la biotransformación de 10-DAB es una estrategia alternativa prometedora para la producción de baccatina III .
Extracción de Agujas de Tejo Renovables
Las agujas de tejo son renovables y el contenido de 10-DAB es relativamente alto. Se pueden utilizar como una fuente efectiva del sustrato catalítico 10-DAB . Se ha desarrollado una estrategia integrada basada en la extracción de 10-DAB y la biotransformación in situ de células completas de agujas de tejo renovables para producir Baccatina III .
Extracción Asistida por Ultrasonidos
La extracción asistida por ultrasonidos de 10-desacetilbaccatina III de las agujas de Taxus baccata L. se ha evaluado utilizando etanol y metanol como solventes . Este proceso de extracción ha demostrado producir cantidades razonables de 10-desacetilbaccatina III .
Citotoxicidad Contra Células Cancerosas
La this compound muestra citotoxicidad contra las células A498, NCI-H226, A549, PC-3, con tasas de inhibición del 29.7%, 49.2%, 43.9%, 65.3% respectivamente
Safety and Hazards
The safety data sheet advises against using 10-deacetyl-13-oxobaccatin III for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The enzymatically synthesized baccatin III (ESB III) has shown anticancer activities by inducing apoptotic cell death, which could further be used for the semisynthesis of taxol in the future . The literature suggests that 10-deacetylbaccatin III (10-DAB) can be easily obtained from plants and fungi for the semisynthesis of taxol. Further, different groups suggested that 10-DAB production can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants .
Mecanismo De Acción
Target of Action
10-Deacetyl-13-oxobaccatin III is a taxane , a class of compounds known for their anticancer properties. The primary targets of taxanes are microtubules, which are crucial components of the cell’s cytoskeleton . By binding to these structures, taxanes interfere with cell division, a process that is particularly active in cancer cells .
Mode of Action
10-Deacetyl-13-oxobaccatin III interacts with its targets, the microtubules, by binding to the β-tubulin subunit . This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for cell division . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The action of 10-Deacetyl-13-oxobaccatin III affects the cell cycle pathway. By preventing the depolymerization of microtubules, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells .
Pharmacokinetics
Taxanes are generally poorly soluble in water and require formulation strategies for intravenous administration . They are widely distributed in the body and metabolized primarily in the liver . The bioavailability of 10-Deacetyl-13-oxobaccatin III would be influenced by these factors.
Result of Action
The result of 10-Deacetyl-13-oxobaccatin III’s action is the inhibition of cancer cell proliferation. It has shown cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 cells . The inhibition rates were 29.7%, 49.2%, 43.9%, and 65.3% respectively .
Action Environment
The action of 10-Deacetyl-13-oxobaccatin III, like other taxanes, can be influenced by various environmental factors. These include the pH and composition of the cellular environment, the presence of efflux pumps that can remove the drug from the cell, and the expression levels of microtubule-associated proteins that can affect drug binding . Additionally, genetic factors such as mutations in tubulin or other pathway components can influence the compound’s efficacy .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZBAMYUOYXRSF-RIFKXWPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570271 | |
| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92950-42-0 | |
| Record name | (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 10-deacetyl-13-oxobaccatin III in Taxus species?
A1: The discovery of 10-deacetyl-13-oxobaccatin III in Taxus sumatrana needles is significant because it adds to the growing library of taxoids isolated from these trees []. Taxoids, particularly paclitaxel (Taxol), are well-known for their anti-cancer activity. While 10-deacetyl-13-oxobaccatin III itself may not be as potent as paclitaxel, its discovery highlights the chemical diversity within Taxus species and the potential for finding new, potentially more effective or less toxic, anti-cancer compounds. Further research is needed to fully characterize its activity and potential therapeutic applications.
Q2: How does the chemical structure of 10-deacetyl-13-oxobaccatin III differ from other taxoids found in Taxus species?
A2: While the provided abstracts don't give detailed structural data for all compounds, they do mention that 10-deacetyl-13-oxobaccatin III was isolated alongside other taxoids like paclitaxel, cephalomannine, and baccatin III []. This suggests a structural similarity to these compounds. The name itself indicates key differences: "10-deacetyl" implies the absence of an acetyl group at the 10th carbon atom, and "13-oxo" indicates the presence of a ketone group at the 13th carbon. These structural variations can significantly influence the molecule's interactions with biological targets and consequently, its activity and potential therapeutic use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)





![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)
